1-(1-(1H-Pyrazol-4-yl)propyl)piperazine
Description
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine is a piperazine derivative characterized by a propyl chain bridging the piperazine ring and a pyrazole moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors. Pyrazole-containing piperazines, such as 1-[2-(1H-Pyrazol-4-yl)ethyl]piperazine (CAS: 381722-51-6), demonstrate the importance of the pyrazole ring in modulating receptor binding and pharmacokinetic properties .
Properties
CAS No. |
1269293-50-6 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-10(9-7-12-13-8-9)14-5-3-11-4-6-14/h7-8,10-11H,2-6H2,1H3,(H,12,13) |
InChI Key |
XXDTWYOQYMAADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine typically involves the reaction of 1-(1H-pyrazol-4-yl)propan-1-one with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
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